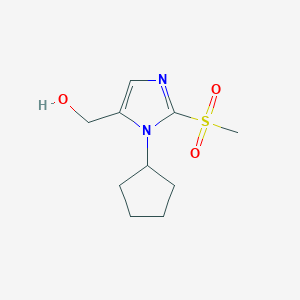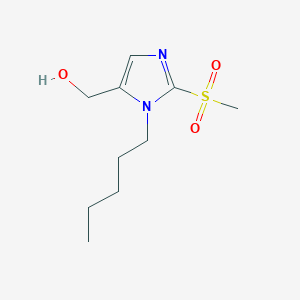![molecular formula C10H19N3O3S B6340028 {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221341-54-3](/img/structure/B6340028.png)
{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol” is a complex organic molecule. It is related to the class of compounds known as amines . It is used as a reactant for amide bond forming (amidation) crosslinking reactions and as a water-soluble carboxyl modifying reagent for proteins .
Synthesis Analysis
The synthesis of similar compounds involves radical copolymerizations . For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis
The compound “this compound” likely undergoes a variety of chemical reactions. For instance, Dimethylaminopropylamine, a related compound, is known to undergo reactions with acrylonitrile to produce dimethylaminopropionitrile . It is also readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazole Derivatives : One study demonstrated the preparation of (1-methyl-1H-imidazol-2-yl) methanol derivatives. These derivatives were convertible into carbonyl compounds via corresponding quaternary salts, indicating their potential as masked forms of carbonyl groups and synthons (Ohta et al., 1987).
Reactions with NH-Acidic Heterocycles : Another study explored the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles for synthesizing 4H-Imidazoles. These reactions demonstrate the compound's versatility in forming complex heterocyclic structures (Mukherjee-Müller et al., 1979).
Nucleophilicity of Imidazole Derivatives : A study on the ambivalent nucleophilicity of 1,4,5-trisubstituted imidazole-2-thiones revealed their reactivity with electrophilic reagents, leading to the formation of various adducts. This property could be useful in material synthesis and chemical transformations (Mlostoń et al., 2008).
Synthesis of COX-2 Inhibitors : Research was conducted on the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol as a selective COX-2 inhibitor. This indicates the compound's potential application in medicinal chemistry, particularly in developing drugs with anti-inflammatory properties (Tabatabai et al., 2012).
Host for Anions : An imidazole-based bisphenol was studied for its potential as a versatile host for anions. The compound's structural properties facilitate interactions with various acids, which could be significant in material chemistry and sensor technology (Nath & Baruah, 2012).
Eigenschaften
IUPAC Name |
[3-[3-(dimethylamino)propyl]-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c1-12(2)5-4-6-13-9(8-14)7-11-10(13)17(3,15)16/h7,14H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNRMQGXCQDIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)



